molecular formula C14H18O2 B12659198 2-(p-Methoxybenzyl)-2-methylpent-3-enal CAS No. 85136-04-5

2-(p-Methoxybenzyl)-2-methylpent-3-enal

Cat. No.: B12659198
CAS No.: 85136-04-5
M. Wt: 218.29 g/mol
InChI Key: BUBYHHZFOXNUOF-RUDMXATFSA-N
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Description

2-(p-Methoxybenzyl)-2-methylpent-3-enal is a substituted aldehyde featuring a p-methoxybenzyl group attached to a branched pentenyl backbone. This compound is characterized by its α,β-unsaturated aldehyde moiety, which confers reactivity toward nucleophilic additions and cyclization reactions. The p-methoxybenzyl group is a common protecting group in organic synthesis, offering stability under acidic and basic conditions while being removable via hydrogenolysis or oxidation .

Properties

CAS No.

85136-04-5

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(E)-2-[(4-methoxyphenyl)methyl]-2-methylpent-3-enal

InChI

InChI=1S/C14H18O2/c1-4-9-14(2,11-15)10-12-5-7-13(16-3)8-6-12/h4-9,11H,10H2,1-3H3/b9-4+

InChI Key

BUBYHHZFOXNUOF-RUDMXATFSA-N

Isomeric SMILES

C/C=C/C(C)(CC1=CC=C(C=C1)OC)C=O

Canonical SMILES

CC=CC(C)(CC1=CC=C(C=C1)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-methoxybenzyl)-2-methylpent-3-enal typically involves the reaction of p-methoxybenzaldehyde with other organic compounds under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of advanced technologies such as continuous flow reactors and automated synthesis systems is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(p-methoxybenzyl)-2-methylpent-3-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2-(p-methoxybenzyl)-2-methylpent-3-enal can yield p-methoxybenzoic acid, while reduction can produce p-methoxybenzyl alcohol .

Scientific Research Applications

2-(p-methoxybenzyl)-2-methylpent-3-enal has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(p-methoxybenzyl)-2-methylpent-3-enal involves its interaction with various molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in the inflammatory response. Similarly, its anti-cancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Functional Groups Key Applications/Reactivity Synthesis Yield (Reported)
2-(p-Methoxybenzyl)-2-methylpent-3-enal C₁₅H₂₀O₂ Aldehyde, p-methoxybenzyl, alkene Protecting group strategies, pharma intermediates N/A (hypothetical)
2-(Bromomethyl)-2-(4-methoxyphenyl)hexanenitrile (3e) C₁₅H₁₈BrNO Nitrile, bromide, p-methoxybenzyl Radical precursor for C–C bond homologation 46%
Methyl 4,6-O-benzylidene-2-O-(p-methoxybenzyl)-α-D-glucopyranoside (11) C₂₂H₂₆O₇ p-Methoxybenzyl ether, acetal Carbohydrate chemistry, protecting groups N/A (characterized)
3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate (15) C₁₀H₁₄O₄ Cyclopentenone, ester, methoxy Enzymatic resolution studies Not specified
2-METHYL-3-PHENYL-3-PENTANOL C₁₂H₁₈O Tertiary alcohol, aryl Solvent, fragrance intermediates Commercial
Key Observations:
  • Aldehyde vs. Nitrile/Bromide (3e): The aldehyde group in the target compound enhances electrophilicity compared to the nitrile/bromide in 3e, making it more reactive toward nucleophiles. However, 3e’s bromide moiety facilitates radical-mediated C–C bond insertion reactions .
  • Protecting Group Utility: The p-methoxybenzyl group in the target compound and glucopyranoside derivatives (e.g., compound 11) is selectively removable under hydrogenolysis, contrasting with t-butyl or allyloxyethyl groups, which require stronger acids or oxidative conditions .

Reactivity and Stability

  • Aldehyde Reactivity: The α,β-unsaturated aldehyde moiety is prone to Michael additions and Diels-Alder reactions, similar to cyclopentenone derivatives (e.g., compound 15) .
  • Protecting Group Stability: The p-methoxybenzyl group resists acidic conditions (e.g., acetals in compound 11) but is cleaved by hydrogenolysis, unlike 2-naphthylmethyl groups, which require harsher conditions .
  • Radical Tolerance: p-Methoxybenzyl-protected precursors (e.g., 2b in ) participate in deboronative radical reactions, suggesting compatibility of the target compound with radical-mediated transformations .

Biological Activity

2-(p-Methoxybenzyl)-2-methylpent-3-enal is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound 2-(p-Methoxybenzyl)-2-methylpent-3-enal has the following structural formula:

  • Chemical Formula : C12H16O2
  • Molecular Weight : 192.26 g/mol

The presence of the methoxy group and the aldehyde functional group contributes to its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that 2-(p-Methoxybenzyl)-2-methylpent-3-enal exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported a GI50 (the concentration required to inhibit cell growth by 50%) value of approximately 1.5 µM against HCT 116 colorectal cancer cells . The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of 2-(p-Methoxybenzyl)-2-methylpent-3-enal may be attributed to several mechanisms:

  • HDAC Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDAC), which play a crucial role in regulating gene expression related to cancer progression .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .
  • Cell Cycle Arrest : It has been suggested that this compound can cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Comparative Studies

CompoundCell LineGI50 (µM)Mechanism
2-(p-Methoxybenzyl)-2-methylpent-3-enalHCT 1161.5HDAC inhibition, ROS generation
Largazole AnaloguesHCT 1160.75 - 0.8HDAC inhibition
Other AnaloguesVarious>10Varies

This table summarizes the GI50 values and mechanisms for various compounds, highlighting the relative potency of 2-(p-Methoxybenzyl)-2-methylpent-3-enal compared to other known analogues.

In Vivo Studies

In vivo studies using animal models have shown promising results for the efficacy of 2-(p-Methoxybenzyl)-2-methylpent-3-enal in reducing tumor size. For example, mice treated with this compound exhibited a significant reduction in tumor volume compared to control groups . The dosing regimen and administration route were optimized for maximum bioavailability and therapeutic effect.

Clinical Relevance

While preclinical studies are promising, clinical trials are necessary to establish the safety and efficacy of 2-(p-Methoxybenzyl)-2-methylpent-3-enal in humans. Current research is focused on understanding its pharmacokinetics and potential side effects in human subjects.

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